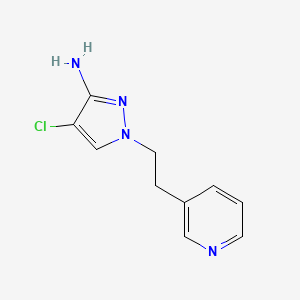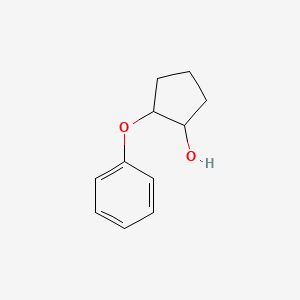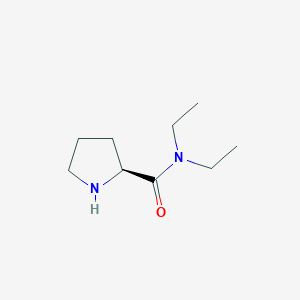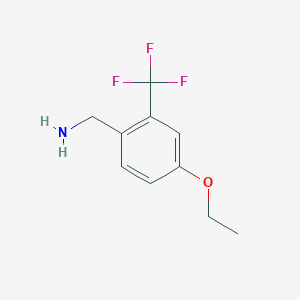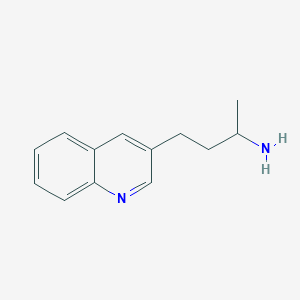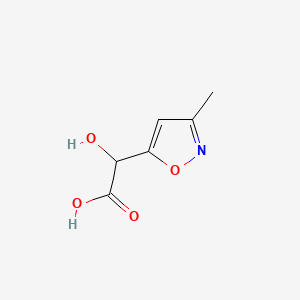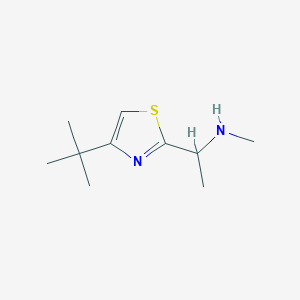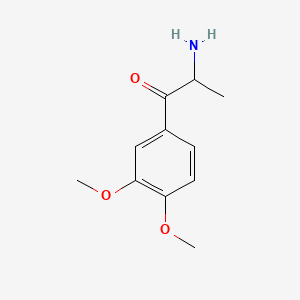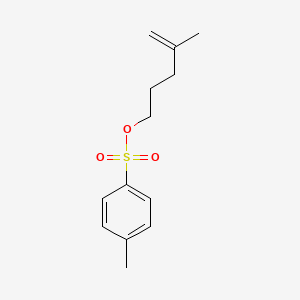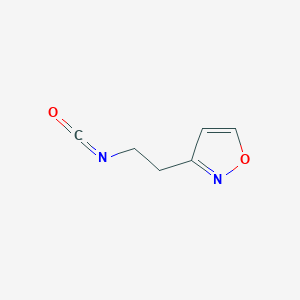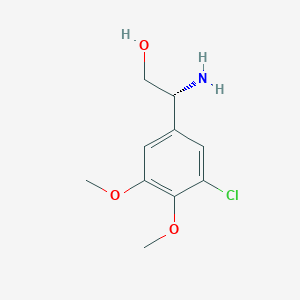
(2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL: is an organic compound characterized by the presence of an amino group, a chloro-substituted aromatic ring, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5-dimethoxybenzaldehyde and a suitable amine.
Reaction Conditions: The key step involves the reductive amination of 3-chloro-4,5-dimethoxybenzaldehyde with the amine in the presence of a reducing agent like sodium cyanoborohydride. The reaction is typically carried out in a solvent such as methanol or ethanol at room temperature.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the compound can yield various derivatives, depending on the reducing agent used.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are typically carried out in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Various reduced derivatives, depending on the specific reducing agent.
Substitution: Substituted aromatic compounds with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry:
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
(2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL: can be compared with other amino alcohols and chloro-substituted aromatic compounds.
Uniqueness:
Structural Features: The presence of both the amino group and the chloro-substituted aromatic ring, along with the methoxy groups, gives this compound unique chemical properties.
Reactivity: Its reactivity profile, particularly in substitution and oxidation reactions, distinguishes it from other similar compounds.
Comparison with Similar Compounds
- (2R)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-OL
- (2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)propan-1-OL
- (2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)butan-1-OL
Properties
Molecular Formula |
C10H14ClNO3 |
|---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-chloro-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14ClNO3/c1-14-9-4-6(8(12)5-13)3-7(11)10(9)15-2/h3-4,8,13H,5,12H2,1-2H3/t8-/m0/s1 |
InChI Key |
BZFQQCPFSDGYOK-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)[C@H](CO)N)Cl)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(CO)N)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


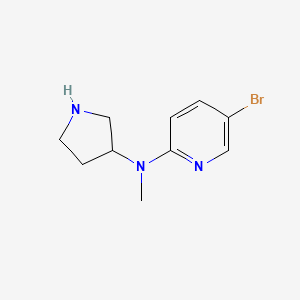
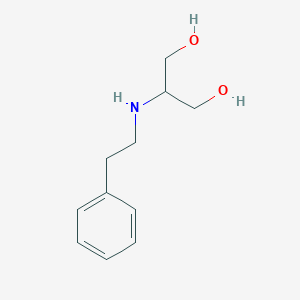
![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)
